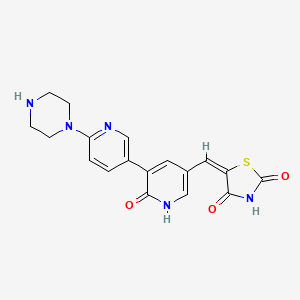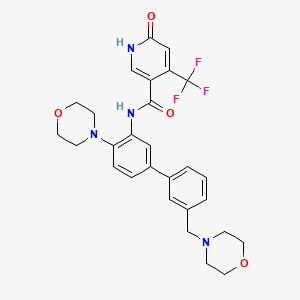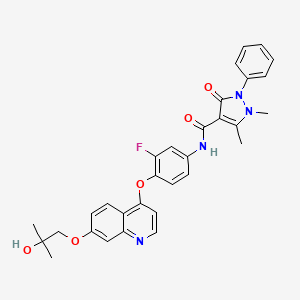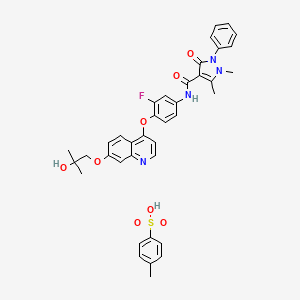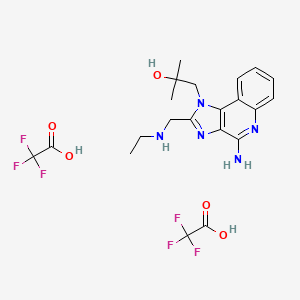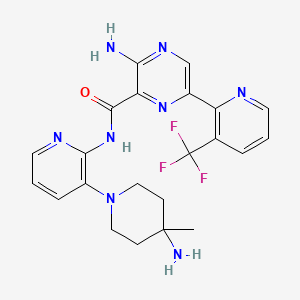
Darovasertib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
达罗华赛替是一种新型口服、小分子蛋白激酶C(PKC)抑制剂。它在治疗转移性葡萄膜黑色素瘤(一种眼癌)方面显示出潜力。 该化合物通过抑制PKC的传统(α,β)和新型(δ,ϵ,η,θ)亚型发挥作用,这些亚型在葡萄膜黑色素瘤的发病机制中至关重要 .
生化分析
Biochemical Properties
Nvp-lxs196 plays a significant role in biochemical reactions by inhibiting the activity of PKC, a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . The compound interacts with these enzymes, leading to changes in cellular processes .
Cellular Effects
Nvp-lxs196 has shown to influence cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism . In the context of metastatic uveal melanoma, Nvp-lxs196 has demonstrated encouraging clinical activity .
Molecular Mechanism
The molecular mechanism of Nvp-lxs196 involves its binding interactions with PKC, leading to the inhibition of this enzyme . This interaction results in changes in gene expression and impacts various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nvp-lxs196 have been observed over time. The compound has shown stability and has been well-tolerated in preclinical species . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Nvp-lxs196 vary with different dosages in animal models. At doses ≥500 mg/day, hypotension was the most common dose-limiting toxicity, which was manageable with Nvp-lxs196 interruption and dose reduction .
Metabolic Pathways
Nvp-lxs196 is involved in the PKC metabolic pathway . It interacts with PKC, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Given its role as a PKC inhibitor, it is likely to interact with cellular transporters or binding proteins .
Subcellular Localization
The subcellular localization of Nvp-lxs196 is also yet to be fully understood. Given its molecular mechanism of action, it is likely to be localized to specific compartments or organelles where PKC is active .
准备方法
达罗华赛替的制备涉及多种合成路线和反应条件。一种方法包括合成一种达罗华赛替的晶体形式,称为“化合物I”。 达罗华赛替的化学名称为3-氨基-N-(3-(4-氨基-4-甲基哌啶-1-基)吡啶-2-基)-6-(3-(三氟甲基)吡啶-2-基)嘧啶-2-甲酰胺
化学反应分析
达罗华赛替会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括氧化反应的氧化剂、还原反应的还原剂和取代反应的亲核试剂。 这些反应形成的主要产物取决于所用试剂和条件的具体情况 .
科学研究应用
达罗华赛替具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在医学上,它主要用于治疗转移性葡萄膜黑色素瘤。 临床试验表明,达罗华赛替(单独使用或与其他药物如比美替尼和克唑替尼联用)在转移性葡萄膜黑色素瘤患者中显示出令人鼓舞的早期活性 .
作用机制
达罗华赛替通过抑制PKC发挥作用,从而阻止PKC介导的信号通路激活。这种抑制阻止了下游ERK通路,并减少了粘着斑激酶(FAK)的活性。 达罗华赛替作为PKC和PRK/PKN的双重抑制剂,在原发性和转移性葡萄膜黑色素瘤的临床前模型中高度有效 .
相似化合物的比较
与其他PKC抑制剂(如索塔司汀和恩扎司汀)相比,达罗华赛替在抑制传统和新型PKC蛋白方面明显更有效。 它也具有更好的耐受性和安全性 . 其他类似化合物包括比美替尼和克唑替尼,它们通常与达罗华赛替联用以增强其疗效 .
属性
IUPAC Name |
3-amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N8O/c1-21(27)6-10-33(11-7-21)15-5-3-9-29-19(15)32-20(34)17-18(26)30-12-14(31-17)16-13(22(23,24)25)4-2-8-28-16/h2-5,8-9,12H,6-7,10-11,27H2,1H3,(H2,26,30)(H,29,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJXHXJWQSCNPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=C(N=CC=C2)NC(=O)C3=NC(=CN=C3N)C4=C(C=CC=N4)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1874276-76-2 |
Source


|
| Record name | Darovasertib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1874276762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IDE-196 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DAROVASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0YF0M8O09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
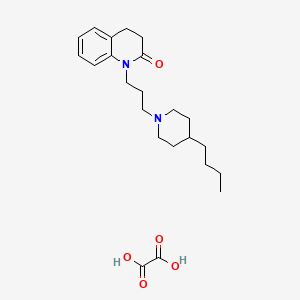
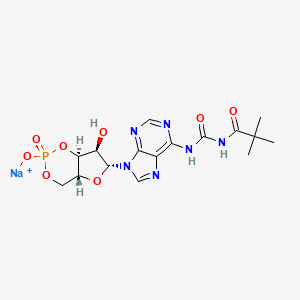
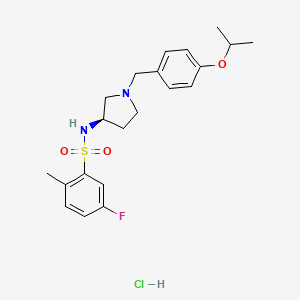

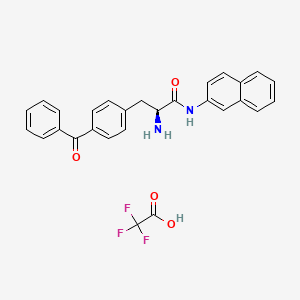
![(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride](/img/structure/B560526.png)
